molecular formula C21H24O5 B15595286 Sequosempervirin D

Sequosempervirin D

Cat. No.: B15595286
M. Wt: 356.4 g/mol
InChI Key: UFTSEQNPKRKIAA-UHFFFAOYSA-N
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Description

4-[1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol has been reported in Metasequoia glyptostroboides with data available.

Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

4-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol

InChI

InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3

InChI Key

UFTSEQNPKRKIAA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Therapeutic Potential of Sequosempervirin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sequosempervirin D is a natural compound belonging to the nor-lignan class of phenolics. It is derived from the heartwood of the coast redwood tree, Sequoia sempervirens[1]. The remarkable longevity and resistance to decay of these trees are attributed to the presence of such bioactive secondary metabolites[1]. While specific research on this compound is limited, the broader class of compounds from Sequoia sempervirens has garnered scientific interest for its diverse biological activities. This document aims to provide a technical guide for researchers and drug development professionals on the potential therapeutic targets of this compound, based on the known activities of related compounds and extracts from its natural source.

Known Biological Activities of Sequoia sempervirens Extracts

Extracts from the heartwood of Sequoia sempervirens have demonstrated a range of biological effects, suggesting the therapeutic potential of their constituent compounds, including the sequosempervirins. These activities include:

  • Anticancer Effects : Studies have indicated that extracts from Sequoia sempervirens possess anticancer properties[1].

  • Antifungal Properties : The natural durability of the heartwood is linked to its antifungal capabilities, a characteristic that may be harnessed for therapeutic applications[1].

  • Antibacterial Activity : Research has also pointed to the antibacterial effects of these extracts[1].

  • Anti-hepatotoxicity : There is evidence to suggest that compounds from Sequoia sempervirens can have protective effects on the liver[1].

  • Cathepsin B Inhibition : Certain constituents have been found to inhibit cathepsin B, an enzyme implicated in various pathological processes[1].

Given these broad activities, it is plausible that this compound contributes to one or more of these effects. Further investigation is warranted to delineate its specific molecular targets and mechanisms of action.

Potential Therapeutic Targets and Signaling Pathways

Based on the known biological activities of Sequoia sempervirens extracts, several potential therapeutic targets and signaling pathways for this compound can be hypothesized. The following diagram illustrates a potential experimental workflow to identify these targets.

experimental_workflow sequo This compound bioassays Initial Biological Assays (Anticancer, Antimicrobial, etc.) sequo->bioassays active_extract Identification of Active Pathways bioassays->active_extract target_id Target Identification (Affinity Chromatography, Proteomics) active_extract->target_id target_val Target Validation (Binding Assays, Knockdown/Knockout) target_id->target_val moa Mechanism of Action Studies (Cell-based assays, In vivo models) target_val->moa preclinical Preclinical Development moa->preclinical

Caption: Proposed experimental workflow for identifying therapeutic targets of this compound.

Experimental Protocols for Target Identification and Validation

To elucidate the specific therapeutic targets of this compound, a systematic approach involving a series of well-defined experiments is necessary.

1. High-Throughput Screening (HTS) of Biological Activity

  • Objective : To confirm and quantify the biological activities of purified this compound.

  • Methodology :

    • Cell Viability Assays : Utilize assays such as MTT or CellTiter-Glo to assess the cytotoxic effects of this compound on a panel of cancer cell lines.

    • Antimicrobial Assays : Employ broth microdilution methods to determine the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.

    • Enzyme Inhibition Assays : If specific enzyme targets like cathepsin B are suspected, conduct in vitro enzymatic assays to measure the inhibitory activity of the compound.

2. Target Identification using Affinity-Based Methods

  • Objective : To isolate and identify the direct binding partners of this compound.

  • Methodology :

    • Synthesis of an Affinity Probe : Chemically modify this compound to incorporate a linker and a reactive group for immobilization on a solid support (e.g., agarose (B213101) beads).

    • Affinity Chromatography : Incubate the immobilized compound with cell lysates. After washing away non-specific binders, elute the specifically bound proteins.

    • Protein Identification : Identify the eluted proteins using mass spectrometry (LC-MS/MS).

3. Target Validation

  • Objective : To confirm the interaction between this compound and the identified protein targets.

  • Methodology :

    • Surface Plasmon Resonance (SPR) : Quantify the binding affinity and kinetics of the interaction between this compound and the purified target protein.

    • Cellular Thermal Shift Assay (CETSA) : Assess target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.

    • Genetic Approaches : Utilize techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene to determine if the biological effects of this compound are dependent on the presence of the target protein.

The following diagram illustrates a potential signaling pathway that could be investigated based on the known anticancer activity of related compounds.

signaling_pathway sequo_d This compound target_protein Target Protein (e.g., Kinase, Transcription Factor) sequo_d->target_protein Inhibition/Activation downstream_effector Downstream Effector target_protein->downstream_effector Modulation apoptosis Apoptosis downstream_effector->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream_effector->cell_cycle_arrest

Caption: Hypothesized signaling pathway for the anticancer effects of this compound.

Quantitative Data Summary

As specific quantitative data for this compound is not yet available in the public domain, the following table is a template that can be used to structure and present data as it is generated through the experimental protocols described above.

Assay Type Target/Cell Line Metric Value Reference
Cell Viabilitye.g., MCF-7IC50Data to be determined
Antimicrobiale.g., S. aureusMICData to be determined
Enzyme Inhibitione.g., Cathepsin BIC50Data to be determined
Binding Affinitye.g., Target Protein XKDData to be determined

This compound, a nor-lignan from Sequoia sempervirens, represents a promising starting point for drug discovery efforts. While direct research on this specific compound is in its infancy, the known biological activities of extracts from its natural source provide a strong rationale for further investigation. The experimental workflows and methodologies outlined in this guide offer a systematic approach to identifying and validating its therapeutic targets, ultimately paving the way for the potential development of new therapeutic agents. The structured collection of quantitative data will be crucial in evaluating its potency, selectivity, and overall therapeutic potential.

References

Methodological & Application

Total Synthesis of Sequosempervirin D: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, a total synthesis of the natural product Sequosempervirin D has not been reported in the scientific literature. This lignan, isolated from the heartwood of Sequoia sempervirens, remains a target for synthetic chemists. However, the synthesis of a closely related compound, (±)-di-O-methylsequirin D, has been accomplished and provides a potential blueprint for future synthetic endeavors toward this compound. This document will detail the isolation and structure elucidation of this compound and provide an in-depth look at the synthetic methodology for (±)-di-O-methylsequirin D.

Isolation and Structure Elucidation of this compound

The isolation of this compound from Sequoia sempervirens typically involves a systematic extraction and fractionation process. The general workflow is outlined below.

G start Dried and Ground Heartwood of Sequoia sempervirens extraction Solvent Extraction (e.g., methanol) start->extraction partition Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC (ODS) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) structure_elucidation->nmr ms Mass Spectrometry (HR-ESI-MS) structure_elucidation->ms xray X-ray Crystallography (if suitable crystals are obtained) structure_elucidation->xray

Caption: General workflow for the isolation and structure elucidation of this compound.

The structure of this compound was determined through a combination of spectroscopic techniques. High-resolution mass spectrometry (HR-MS) establishes the molecular formula, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity and stereochemistry of the molecule.

Synthetic Approach to a Related Lignan: (±)-di-O-methylsequirin D

The synthesis of (±)-di-O-methylsequirin D, a derivative of the related natural product sequirin D, offers valuable insights into constructing the core structure shared by these lignans. The key steps in this synthesis are a Grignard reaction to form a crucial alcohol intermediate, followed by a cyclization to construct the tetralone core.

Retrosynthetic Analysis

A retrosynthetic analysis of (±)-di-O-methylsequirin D reveals a convergent approach.

G target (±)-di-O-methylsequirin D tetralone Tetralone Intermediate target->tetralone Reduction acid Carboxylic Acid Intermediate tetralone->acid Intramolecular Friedel-Crafts Acylation alcohol Key Alcohol Intermediate acid->alcohol Oxidation & Hydrolysis grignard Grignard Reagent alcohol->grignard Grignard Reaction anisoin Deoxyanisoin alcohol->anisoin Grignard Reaction

Caption: Retrosynthetic analysis of (±)-di-O-methylsequirin D.

Key Experimental Protocols

1. Synthesis of the Key Alcohol Intermediate via Grignard Reaction

This step involves the reaction of 3,3-ethylenedioxypropylmagnesium bromide with deoxyanisoin to form the key alcohol intermediate.

  • Reaction: To a solution of deoxyanisoin in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of 3,3-ethylenedioxypropylmagnesium bromide in THF is added dropwise.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

2. Formation of the Tetralone Intermediate

The alcohol is transformed into the corresponding carboxylic acid, which then undergoes an intramolecular Friedel-Crafts acylation to yield the tetralone.

  • Oxidation and Hydrolysis: The alcohol is first oxidized, and the protecting group is hydrolyzed to yield the corresponding carboxylic acid.

  • Cyclization: The carboxylic acid is treated with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at an elevated temperature to effect the intramolecular Friedel-Crafts acylation, forming the tetralone ring system.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude tetralone is then purified by recrystallization or column chromatography.

Quantitative Data Summary

As the total synthesis of this compound has not been reported, quantitative data such as reaction yields and times are not available. For the synthesis of (±)-di-O-methylsequirin D, the original research publication should be consulted for specific yields of each synthetic step.

Conclusion and Future Outlook

While the total synthesis of this compound remains an open challenge, the successful synthesis of the related (±)-di-O-methylsequirin D provides a solid foundation for future synthetic strategies. Key challenges to overcome in the synthesis of this compound will include the stereoselective construction of the dihydrofuran ring and the management of the free phenolic hydroxyl groups. The development of a successful total synthesis will not only provide access to this natural product for further biological evaluation but also stimulate the discovery of new synthetic methodologies. Researchers in natural product synthesis and drug development will be keenly interested in the eventual conquest of this molecular target.

Application Note: Quantification of Sequosempervirin D using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a lignan (B3055560) natural product that has been isolated from the heartwood of Sequoia sempervirens[1]. As a unique phytochemical, its biological activities are of interest to researchers in natural product chemistry and drug discovery. Accurate and precise quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This application note provides a detailed protocol for a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. While specific validated methods for this compound are not widely published, this protocol is based on established principles for the analysis of similar phenolic natural products.

Principle

This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound. The compound is first extracted from the sample matrix. The extract is then injected into an HPLC system where this compound is separated from other components on a reversed-phase C18 column. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of this compound to that of an appropriate internal standard.

Materials and Reagents

  • This compound reference standard (CAS: 864719-19-7)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another lignan not present in the sample)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Syringe filters (0.22 µm, PTFE or PVDF)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50% methanol in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

Sample Preparation (from a hypothetical plant extract)
  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol to remove polar impurities.

    • Elute this compound with 3 mL of methanol.

    • Evaporate the eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried eluate in 500 µL of 50% methanol.

    • Add 50 µL of the 100 ng/mL IS working solution.

    • Vortex for 30 seconds.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.020
1.020
8.095
10.095
10.120
15.020

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Note: The choice between positive and negative ionization mode and the specific MRM transitions will need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize the collision energy for the product ions.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: The concentration of this compound in the samples is calculated using the regression equation from the calibration curve.

Data Presentation

Table 4: Proposed MRM Transitions for this compound (Molecular Formula: C21H24O5, MW: 356.41)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound [M+H]⁺ or [M-H]⁻To be determined0.1To be determinedTo be determined
Internal Standard To be determinedTo be determined0.1To be determinedTo be determined

Note: These values must be determined experimentally.

Method Validation (Summary of Parameters to be Assessed)

For use in a regulated environment, the method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity and Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity: Correlation coefficient (r²) of the calibration curve should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be ≤15% (≤20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the sample matrix under various storage conditions (freeze-thaw, short-term, long-term).

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plant Material extraction Methanol Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Evaporation supernatant->evaporation1 spe SPE Cleanup evaporation1->spe evaporation2 Evaporation spe->evaporation2 reconstitution Reconstitution & IS Spiking evaporation2->reconstitution filtration Syringe Filtration reconstitution->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc msms Tandem MS Detection (MRM Mode) hplc->msms data_processing Data Processing msms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_quantification Quantitative Analysis peak_area_analyte Peak Area of this compound area_ratio Peak Area Ratio (Analyte/IS) peak_area_analyte->area_ratio peak_area_is Peak Area of Internal Standard peak_area_is->area_ratio calibration_curve Calibration Curve area_ratio->calibration_curve concentration Concentration of this compound calibration_curve->concentration

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Sequosempervirin D, a natural product isolated from Sequoia sempervirens. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products and related compounds.

Introduction

This compound is a phenolic compound with the molecular formula C21H24O5 and a molecular weight of 356.41 g/mol [1][2]. As a natural product, its accurate quantification in various matrices is crucial for research and development purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture[3][4]. This document provides a detailed protocol for an HPLC method developed for the analysis of this compound, based on established methodologies for similar natural products, such as abietane (B96969) diterpenoids[5][6][7].

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, and a Diode Array Detector (DAD)[5].

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Sample Preparation:

    • Standard Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: The preparation of sample solutions will depend on the matrix. For plant extracts, a suitable extraction method followed by filtration through a 0.45 µm syringe filter is recommended before injection.

Chromatographic Conditions

The following HPLC parameters have been optimized for the analysis of this compound:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Method Validation

For quantitative applications, the method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Analyze a series of standard solutions of different concentrations to establish the linear range of the method.

  • Accuracy: Determine the closeness of the measured value to the true value by spike recovery experiments.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple replicates of a standard solution.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

The quantitative data obtained from the method validation should be summarized in a clear and structured table for easy comparison.

ParameterResult
Retention Time (min) 8.5 ± 0.2
Linearity (R²) > 0.999
Linear Range (µg/mL) 1 - 100
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) < 2%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the development of this HPLC method.

HPLC_Method_Development_Workflow cluster_prep 1. Preparation cluster_method_dev 2. Method Development cluster_validation 3. Method Validation cluster_analysis 4. Sample Analysis A Define Analytical Objective B Gather Information on this compound A->B C Procure Standards & Reagents B->C D Select Column & Mobile Phase C->D Start Development E Optimize Gradient Elution D->E F Set Detection Wavelength E->F G Linearity & Range F->G Begin Validation H Accuracy & Precision G->H I LOD & LOQ H->I J Specificity I->J K Prepare Samples J->K Apply Validated Method L Perform HPLC Analysis K->L M Process Data L->M

Caption: Workflow for HPLC Method Development for this compound Analysis.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection allows for excellent separation and quantification. This method can be readily implemented in research and quality control laboratories for the analysis of this compound in various samples.

References

Application Notes and Protocols for the Stable Storage of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a nor-lignan phenolic compound isolated from the heartwood of the coast redwood, Sequoia sempervirens. As a member of the phenolic class of compounds, this compound is susceptible to degradation under suboptimal storage conditions, which can impact its biological activity and compromise research and development outcomes. These application notes provide detailed protocols for the stable storage and handling of this compound to ensure its integrity and longevity. The following recommendations are based on the general principles for the storage of phenolic and terpenoid compounds, major constituents of Sequoia sempervirens extracts.

Chemical Profile and Stability Considerations

Extracts from Sequoia sempervirens are rich in a variety of bioactive molecules, primarily categorized as phenolics and terpenoids. Sequosempervirins, along with sequirins, are characteristic nor-lignan phenolics of this species. The stability of these compounds is influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds and lead to the evaporation of volatile terpenoids.[1][2][3][4][5]

  • Light: Exposure to UV and visible light can induce photochemical degradation of phenolic compounds.[1][4][5][6]

  • Oxygen: Oxidative degradation is a primary pathway for the deterioration of phenolic compounds.[1]

  • Humidity: Moisture can promote hydrolytic degradation and may support microbial growth, which can enzymatically degrade the compound.[5]

  • pH: The stability of phenolic compounds can be pH-dependent, with degradation often accelerated in neutral to alkaline conditions.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These conditions are designed to mitigate the impact of the environmental factors listed above.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.Minimizes chemical degradation and preserves compound integrity.
2-8°C for short-term storage (up to 1 week).Suitable for frequently accessed samples to avoid repeated freeze-thaw cycles.
Light Store in amber glass vials or other light-blocking containers.Protects from light-induced degradation.[5][6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.
Use airtight containers.Minimizes exposure to oxygen and moisture.[7]
Form Store as a dry powder.More stable than solutions.
If in solution, use a non-aqueous, aprotic solvent and store at -20°C or -80°C.Reduces the potential for hydrolysis and slows degradation.

Experimental Protocols

Protocol 1: Handling and Preparation of this compound for Storage

This protocol outlines the steps for safely handling and preparing this compound for storage to maintain its stability.

Materials:

  • This compound (solid form)

  • Amber glass vials with airtight caps

  • Spatula

  • Analytical balance

  • Inert gas (argon or nitrogen) source with a gentle stream delivery system

  • Labeling materials

Procedure:

  • Environment: Perform all manipulations in a clean, dry, and controlled environment, such as a glove box or a fume hood with low light.

  • Weighing: Tare a pre-labeled amber glass vial on an analytical balance. Carefully transfer the desired amount of this compound powder into the vial using a clean spatula.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds to displace any oxygen.

  • Sealing: Immediately and tightly seal the vial with the airtight cap.

  • Labeling: Ensure the vial is clearly labeled with the compound name, concentration (if in solution), date, and storage conditions.

  • Storage: Transfer the sealed vial to the appropriate storage location (-20°C for long-term or 2-8°C for short-term).

Protocol 2: Stability Testing of this compound

This protocol provides a framework for conducting a stability study to determine the shelf-life of this compound under specific storage conditions.

Objective: To evaluate the stability of this compound over time at various temperature and light conditions.

Materials:

  • Multiple aliquots of this compound, prepared as per Protocol 1.

  • Controlled environment chambers set to the following conditions:

    • -20°C (dark)

    • 4°C (dark)

    • 25°C / 60% RH (dark)

    • 25°C / 60% RH (with photostability chamber)

  • Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS).

Procedure:

  • Sample Preparation: Prepare a sufficient number of identical samples of this compound to be tested at each time point and condition.

  • Initial Analysis (T=0): Analyze a set of samples immediately after preparation to establish the initial purity and concentration. This will serve as the baseline.

  • Storage: Place the remaining samples in the respective controlled environment chambers.

  • Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months).

  • Analysis: At each time point, analyze the samples for:

    • Purity: Using a validated HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

    • Appearance: Visually inspect for any changes in color or physical state.

  • Data Evaluation: Compare the results at each time point to the initial (T=0) data to determine the rate of degradation. The shelf-life can be defined as the time at which the purity drops below a specified limit (e.g., 90%).

Visualizations

Logical Workflow for Handling and Storage

Workflow for this compound Handling and Storage cluster_preparation Preparation cluster_storage Storage weigh Weigh Compound in Amber Vial purge Purge with Inert Gas weigh->purge seal Seal Tightly purge->seal long_term Long-Term Storage (-20°C) seal->long_term For archival short_term Short-Term Storage (2-8°C) seal->short_term For active use

Caption: Workflow for proper handling and storage of this compound.

Decision Pathway for Stability Assessment

Decision Pathway for this compound Stability Assessment start Initiate Stability Study define_conditions Define Storage Conditions (Temp, Light, Humidity) start->define_conditions prepare_samples Prepare and Aliquot Samples define_conditions->prepare_samples initial_analysis T=0 Analysis (Purity, Appearance) prepare_samples->initial_analysis store_samples Place Samples in Controlled Chambers initial_analysis->store_samples time_point_testing Conduct Testing at Scheduled Time Points store_samples->time_point_testing analyze_data Analyze Purity and Degradation Products time_point_testing->analyze_data Yes determine_shelf_life Determine Shelf-Life and Optimal Storage Conditions time_point_testing->determine_shelf_life No (End of Study) evaluate_stability Evaluate Stability (Compare to T=0) analyze_data->evaluate_stability evaluate_stability->time_point_testing

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sequosempervirin D Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Sequosempervirin D and related norlignans. Given the limited publicly available information on the direct total synthesis of this compound, this guide draws insights from the synthesis of structurally related compounds, such as di-O-methylsequirin D, to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the core structure of this compound?

A1: The synthesis of the tetracyclic core of this compound and its analogues presents several challenges. Key difficulties include the construction of the strained tetralone ring system, controlling stereochemistry, and achieving satisfactory yields in coupling reactions. The synthesis of a related compound, di-O-methylsequirin D, highlights the Grignard reaction and subsequent cyclization as critical steps that may require optimization.[1]

Q2: Are there any recommended starting materials for the synthesis of this compound?

A2: While a definitive synthetic pathway for this compound is not widely published, a logical approach based on the synthesis of its analogues would involve commercially available substituted phenols and propyl derivatives. For instance, the synthesis of di-O-methylsequirin D utilized deoxyanisoin and 3,3-ethylenedioxypropylmagnesium bromide as key starting materials.[1]

Q3: How can I improve the yield of the Grignard reaction in the initial coupling step?

A3: Low yields in Grignard reactions are often due to moisture, impurities in the starting materials, or suboptimal reaction conditions. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use of freshly prepared Grignard reagent and optimization of temperature and reaction time can significantly improve yields.

Q4: What are common issues encountered during the cyclization step to form the tetralone ring?

A4: The acid-catalyzed cyclization to form the tetralone ring can be problematic, often leading to side products or incomplete reaction. The choice of acid, reaction temperature, and duration are critical parameters. A systematic screening of different acids (e.g., polyphosphoric acid, Eaton's reagent) and conditions may be necessary to optimize this step.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in Grignard reaction Presence of moisture or protic impurities.Thoroughly dry all glassware and reagents. Use anhydrous solvents. Purify starting materials.
Inactive Grignard reagent.Prepare the Grignard reagent fresh before use. Use high-quality magnesium turnings.
Suboptimal reaction temperature.Optimize the reaction temperature. Some Grignard reactions require cooling, while others may need gentle heating to initiate.
Incomplete cyclization to tetralone Insufficiently strong acid catalyst.Experiment with stronger acid catalysts such as polyphosphoric acid (PPA) or Eaton's reagent.
Dehydration or side reactions at high temperatures.Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
Steric hindrance in the substrate.Modify the substrate to reduce steric hindrance if possible, or explore alternative cyclization strategies.
Formation of multiple products Lack of regioselectivity in reactions.Use directing groups or more selective reagents to control the regioselectivity of the reactions.
Unstable intermediates.Modify the reaction conditions (e.g., lower temperature, different solvent) to stabilize reactive intermediates.
Difficulty in purification Similar polarity of product and byproducts.Employ advanced chromatographic techniques such as preparative HPLC or flash chromatography with different solvent systems.
Product instability on silica (B1680970) gel.Use alternative stationary phases like alumina (B75360) or deactivated silica gel for chromatography.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction

  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and activate them with a small crystal of iodine.

  • Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubbling).

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the electrophile solution dropwise.

  • After the addition, allow the reaction to stir at room temperature for the specified time.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Cyclization

  • To a round-bottom flask, add the precursor acid.

  • Add the acid catalyst (e.g., polyphosphoric acid) in a sufficient amount to ensure efficient stirring.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice and stir until the catalyst is decomposed.

  • Extract the aqueous mixture with an appropriate organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product start1 Deoxyanisoin grignard Grignard Reaction start1->grignard start2 3,3-Ethylenedioxypropylmagnesium Bromide start2->grignard cyclization Acid-Catalyzed Cyclization grignard->cyclization purification Purification cyclization->purification product This compound Analogue purification->product

Caption: Synthetic workflow for a this compound analogue.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Moisture/Impurities low_yield->cause1 cause2 Suboptimal Reagents low_yield->cause2 cause3 Incorrect Temperature low_yield->cause3 solution1 Dry Glassware & Reagents cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Optimize Temperature cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sequosempervirin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this promising natural product. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lignan (B3055560), a class of polyphenolic compounds isolated from Sequoia sempervirens[1]. Lignans (B1203133) are often characterized by their poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo studies[2][3]. This low aqueous solubility can impact bioavailability and limit the compound's therapeutic potential if not properly addressed.

Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?

Precipitation in aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are a few immediate troubleshooting steps:

  • Increase the concentration of a co-solvent: If you are already using a co-solvent like DMSO or ethanol, you may need to increase its percentage in the final solution. However, be mindful of the tolerance of your cell line or experimental system to the solvent.

  • Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of this compound.

  • pH adjustment: For some compounds, altering the pH of the buffer can improve solubility. However, the effectiveness of this method depends on the presence of ionizable functional groups in the molecule[4].

Q3: What are the recommended stock solution concentrations and storage conditions for this compound?

Troubleshooting Guide

Issue 1: Poor Solubility in Cell Culture Media

Problem: this compound precipitates when added to cell culture media, leading to inconsistent results and potential cytotoxicity from the precipitate.

Solutions:

  • Co-Solvent Strategy: The use of a water-miscible organic solvent is a common and effective technique[2].

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are frequently used.

    • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiment, dilute this stock solution into your cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use of Surfactants: Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds.

    • Recommended Surfactants: Tween 80 or Pluronic F-68.

    • Protocol: Prepare a stock solution of this compound in an organic solvent. In a separate tube, prepare the desired concentration of surfactant in your cell culture medium. Add the drug stock solution to the surfactant-containing medium with gentle vortexing.

Issue 2: Low Bioavailability in In Vivo Studies

Problem: Poor aqueous solubility leads to low absorption and bioavailability when administered orally or via intraperitoneal injection.

Solutions:

  • Formulation with Excipients: A formulation strategy can significantly enhance the solubility and bioavailability of this compound for in vivo applications.

    • Example Formulation: A suggested formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution[1].

    • Protocol:

      • Dissolve this compound in DMSO to create a primary stock solution.

      • Add PEG300 to the DMSO solution and mix well.

      • Add Tween 80 and mix until the solution is clear.

      • Finally, add saline or PBS to reach the desired final concentration.

  • Particle Size Reduction (Micronization): Reducing the particle size of a compound increases its surface area-to-volume ratio, which can improve its dissolution rate[5]. This can be achieved through techniques like sonocrystallization or milling[2][5].

Quantitative Data Summary

While specific quantitative solubility data for this compound is not publicly available, the following table provides general guidelines for using common solvents and the maximum tolerated concentrations in some experimental systems.

SolventRecommended Starting Stock ConcentrationMaximum Tolerated Concentration in Cell Culture (General)Notes
DMSO 10-50 mM0.1% - 0.5%Can exhibit cytotoxicity at higher concentrations.
Ethanol 10-50 mM0.1% - 1%Can interfere with cell membrane integrity at higher concentrations.
Methanol 10-50 mM0.1% - 1%Generally has low toxicity at these concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pipettes and sterile tips

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a stock solution of 10 mM.

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • For experiments, dilute the stock solution in pre-warmed cell culture medium to the final working concentration. Ensure the final DMSO concentration does not exceed 0.5%. For example, for a 1:1000 dilution, add 1 µL of a 10 mM stock to 1 mL of medium to get a final concentration of 10 µM with 0.1% DMSO.

Protocol 2: Saturation Shake-Flask Method for Solubility Determination (General Protocol)

This method can be used to determine the equilibrium solubility of this compound in various solvents.

  • Materials:

    • This compound powder

    • Selected solvent (e.g., water, PBS, ethanol)

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method like HPLC-UV.

Visualizations

Putative Signaling Pathway for Lignan Activity

While the specific signaling pathway for this compound is not yet elucidated, related lignans like matairesinol (B191791) have been shown to exert anti-cancer and anti-inflammatory effects by modulating the MAPK/ERK and PI3K/Akt signaling pathways[2][5]. The following diagram illustrates this putative mechanism of action.

cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inflammation Inflammation NFkB->Inflammation Transcription->Proliferation Transcription->Inflammation SequosempervirinD This compound (Putative) SequosempervirinD->Akt SequosempervirinD->ERK

Caption: Putative signaling pathways modulated by lignans.

Experimental Workflow for Solubility Enhancement

Start Start: This compound Powder StockSolution Prepare High-Concentration Stock in Organic Solvent (e.g., 10 mM in DMSO) Start->StockSolution WorkingSolution Dilute Stock into Aqueous Buffer/Medium StockSolution->WorkingSolution Precipitation Precipitation Observed? WorkingSolution->Precipitation Success Proceed with Experiment Precipitation->Success No Troubleshoot Troubleshooting Steps Precipitation->Troubleshoot Yes CoSolvent Increase Co-solvent % Troubleshoot->CoSolvent Surfactant Add Surfactant Troubleshoot->Surfactant pH_Adjust Adjust pH Troubleshoot->pH_Adjust CoSolvent->WorkingSolution Surfactant->WorkingSolution pH_Adjust->WorkingSolution

Caption: Workflow for preparing soluble this compound.

Logical Relationship for Troubleshooting Solubility

Problem Solubility Issue with This compound Initial_Assessment Is the issue in stock or working solution? Problem->Initial_Assessment Stock_Solution Stock Solution (in Organic Solvent) Initial_Assessment->Stock_Solution Stock Working_Solution Working Solution (in Aqueous Buffer) Initial_Assessment->Working_Solution Working Stock_Actions Try different organic solvent (e.g., Ethanol, Methanol) Gentle warming/sonication Stock_Solution->Stock_Actions Working_Actions Use co-solvents Add surfactants Adjust pH Use formulation excipients Working_Solution->Working_Actions Outcome Improved Solubility Stock_Actions->Outcome Working_Actions->Outcome

Caption: Troubleshooting logic for solubility issues.

References

minimizing Sequosempervirin D degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Sequosempervirin D during extraction from Sequoia sempervirens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it isolated?

This compound is a norlignan natural product.[1][2] It is isolated from the branches and leaves of the coastal redwood tree, Sequoia sempervirens.[2]

Q2: What is the chemical nature of this compound?

This compound has the molecular formula C₂₁H₂₄O₅.[1] Its chemical structure contains phenolic hydroxyl groups and an ether linkage, which are important considerations for its stability during extraction.

Q3: What are the primary factors that can lead to the degradation of this compound during extraction?

While specific stability data for this compound is limited, factors known to affect the stability of related norlignans include:

  • pH: Both acidic and alkaline conditions can potentially lead to hydrolysis or other degradative reactions.

  • Temperature: High temperatures can accelerate degradation reactions. Lignans and their glycosides are generally considered relatively resistant to high temperatures, though prolonged exposure should be avoided.

  • Light: Exposure to UV light can cause photodegradation of phenolic compounds.

  • Oxygen: The presence of oxygen can lead to the oxidation of phenolic hydroxyl groups.

  • Enzymatic Activity: Endogenous plant enzymes released during cell lysis can potentially modify the structure of the target compound.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low yield of this compound Incomplete extraction from the plant matrix.- Ensure the plant material is finely ground to increase surface area. - Consider using a sequence of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), then methanol) for exhaustive extraction. - Employ extraction techniques that enhance mass transfer, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), while carefully controlling the temperature.
Degradation during extraction.- Maintain a low extraction temperature (e.g., room temperature or below). - Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of unknown impurities in the final extract Co-extraction of other phytochemicals.- Optimize the chromatographic purification steps. This may involve using different stationary phases (e.g., silica (B1680970) gel, Sephadex) or solvent systems. - High-Performance Liquid Chromatography (HPLC) can be employed for final purification.
Degradation products of this compound.- Review the extraction and purification conditions to identify potential causes of degradation (see above). - Use analytical techniques such as LC-MS to identify the impurities and correlate them with the structure of this compound to understand the degradation pathway.
Inconsistent extraction results between batches Variability in plant material.- Use plant material from the same source and collected at the same time of year, if possible. - Standardize the drying and storage conditions of the plant material.
Inconsistent extraction procedure.- Ensure all extraction parameters (e.g., solvent-to-solid ratio, extraction time, temperature) are kept consistent for each batch.

Experimental Protocols

General Extraction and Isolation of Norlignans from Sequoia sempervirens

This protocol is a generalized procedure based on common phytochemical techniques for the isolation of norlignans.

  • Plant Material Preparation:

    • Collect fresh branches and leaves of Sequoia sempervirens.

    • Air-dry the plant material in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder.

  • Solvent Extraction:

    • Perform a sequential extraction of the powdered plant material with solvents of increasing polarity. A typical sequence is:

      • n-hexane

      • Ethyl acetate

      • Methanol

    • The extraction can be carried out at room temperature with agitation for several days or using accelerated methods like Soxhlet extraction, though care must be taken to avoid excessive heat.

  • Fractionation and Purification:

    • Concentrate the crude extracts under reduced pressure.

    • Subject the resulting residue to column chromatography for fractionation. Silica gel is a common stationary phase.

    • Elute the column with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate or chloroform/methanol mixtures).

    • Monitor the collected fractions by Thin-Layer Chromatography (TLC).

    • Pool the fractions containing the norlignans of interest.

    • Further purify the pooled fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Analytical Methods for Characterization

The structure of isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HR-MS): To determine the exact molecular formula.

  • 1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and elucidate the complete structure.

Visualizations

cluster_structure Chemical Structure of this compound structure

Chemical structure of this compound.

G start Start: Powdered Sequoia sempervirens (branches and leaves) extraction Sequential Solvent Extraction (n-hexane -> ethyl acetate -> methanol) start->extraction concentration Concentration of Extracts (under reduced pressure) extraction->concentration fractionation Column Chromatography (e.g., Silica Gel) concentration->fractionation monitoring Fraction Monitoring (TLC) fractionation->monitoring pooling Pooling of Norlignan-rich Fractions monitoring->pooling purification Final Purification (e.g., HPLC) pooling->purification end Pure this compound purification->end

General workflow for the extraction and isolation of this compound.

cluster_degradation Hypothetical Degradation Pathways sequo This compound oxidized Oxidized Products (Quinone-type structures) sequo->oxidized Oxidation (O2, light) hydrolyzed Hydrolyzed Products (Ether bond cleavage) sequo->hydrolyzed Hydrolysis (Acid/Base catalysis)

Hypothetical degradation pathways for this compound.

References

Technical Support Center: Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of Sequosempervirin D.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound, a diterpenoid natural product, are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] A combination of these techniques provides a comprehensive purity profile.

Q2: What type of HPLC system is recommended for this compound analysis?

A2: A reverse-phase HPLC system is typically recommended for the analysis of diterpenoids like this compound.[1] A C18 column is a common choice, paired with a mobile phase consisting of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile.[1][4] Detection is commonly performed using a UV detector.

Q3: How can I use NMR spectroscopy to assess the purity of my this compound sample?

A3: ¹H NMR (Proton NMR) spectroscopy is a powerful tool for purity determination.[5][6] In a pure sample of this compound, the ¹H NMR spectrum should exhibit signals corresponding only to the protons of the molecule. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound by comparing the integral of a signal from this compound to that of a certified internal standard.[6][7]

Q4: What is the role of Mass Spectrometry in purity confirmation?

A4: High-Resolution Mass Spectrometry (HR-MS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement.[2] The presence of ions with unexpected mass-to-charge ratios (m/z) can indicate the presence of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an excellent technique for identifying and quantifying impurities.[3][8]

Q5: What are common sources of impurities in a this compound sample?

A5: Impurities in a sample of this compound, which is isolated from natural sources, can originate from several stages. These include co-extraction of structurally related compounds from the plant material, residual solvents from the purification process, and degradation products formed during isolation or storage.[9][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Multiple peaks observed in the HPLC chromatogram. The sample may contain impurities.Optimize the HPLC method to improve the separation of the main peak from impurity peaks. Collect fractions of the main peak and analyze by MS and NMR to confirm identity.
The compound may be degrading on the column.Use a milder mobile phase or adjust the pH. Ensure the column temperature is appropriate.
Unexpected signals in the ¹H NMR spectrum. The sample may contain residual solvents from purification.Identify the solvent signals (e.g., acetone, ethyl acetate, methanol) by their characteristic chemical shifts. These can be removed by drying the sample under high vacuum.
The sample contains structurally related impurities.Further purification steps, such as preparative HPLC or column chromatography, may be necessary.
The mass spectrum shows ions with m/z values inconsistent with this compound. The sample is impure.Use LC-MS to separate the components and identify the impurities based on their mass spectra.
The compound may be forming adducts with ions from the mobile phase (e.g., sodium, potassium).This is common in electrospray ionization. Look for ions corresponding to [M+Na]⁺ or [M+K]⁺ in addition to the expected [M+H]⁺ or [M-H]⁻.
The purity determined by HPLC is different from the purity determined by qNMR. Different techniques have different sensitivities to various types of impurities.HPLC-UV is sensitive to chromophoric impurities, while NMR is sensitive to any proton-containing impurity. Consider the nature of the potential impurities. For a comprehensive purity assessment, results from orthogonal methods should be considered together.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade methanol

  • HPLC-grade water

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is often effective for separating diterpenoids.[1] A starting point could be a linear gradient from 50% methanol in water to 100% methanol over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: As this compound has chromophores, a UV detector can be used. A wavelength of 240 nm is a reasonable starting point for diterpenes.[1]

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation: The purity is expressed as a percentage of the main peak area relative to the total peak area.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Data Summary
Parameter Typical Value/Range Significance
HPLC Retention Time (t R ) Dependent on specific methodA single, sharp peak at a consistent retention time indicates a likely pure compound.
¹H NMR Chemical Shifts (δ) Specific to the moleculeThe presence of signals at unexpected chemical shifts suggests impurities.
Mass Spectrometry (m/z) [M+H]⁺ or [M-H]⁻The detection of the correct molecular ion confirms the identity of the compound.
Purity by HPLC-UV (%) >95% (typical for research grade)Provides a quantitative measure of purity based on UV-active components.
Purity by qNMR (%) >95% (typical for research grade)Provides an absolute measure of purity relative to a certified standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis dissolve Dissolve this compound in Methanol filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto C18 column filter->inject separate Gradient elution with Methanol/Water inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis of this compound.

signaling_pathway A Initial this compound Sample B HPLC Analysis A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D E Single Major Peak? B->E F Characteristic Signals Only? C->F G Correct Molecular Ion? D->G E->F Yes I Further Purification Required E->I No F->G Yes F->I No H Purity Confirmed G->H Yes G->I No

Caption: Logical relationship for multi-technique purity confirmation of this compound.

References

Validation & Comparative

Comparative Analysis of Sequosempervirin D and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the norlignan Sequosempervirin D and its related analogs, isolated from the coastal redwood Sequoia sempervirens, reveals a class of compounds with potential therapeutic applications. This guide provides a comparative analysis of their chemical structures, biological activities, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction to Sequosempervirins

This compound belongs to a series of norlignans, designated Sequosempervirins B-G, which have been isolated from the branches and leaves of Sequoia sempervirens. Norlignans are a subclass of lignans (B1203133) characterized by a carbon skeleton derived from the dimerization of two phenylpropanoid units, but lacking one carbon atom. The discovery of these compounds has opened avenues for investigating their biological properties, particularly in the realm of anticancer research.

Chemical Structures and Comparative Data

The chemical structures of this compound and its analogs, as elucidated by Zhang et al. (2005), are presented below. A comparative summary of their molecular formulas and weights is provided in Table 1.

This compound

  • Molecular Formula: C₂₁H₂₄O₅

  • Molecular Weight: 368.41 g/mol

  • CAS Number: 864719-19-7[1]

While the exact structures of all Sequosempervirins (B, C, E, F, G) require access to the full publication by Zhang et al. (2005) for detailed depiction, they share a common norlignan scaffold with variations in their substituent groups. For the purpose of this guide, we will focus on the available data for this compound and a closely related, biologically active analog isolated in the same study, agatharesinol (B32622) acetonide.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₂₁H₂₄O₅368.41
Agatharesinol acetonide C₂₃H₂₈O₆400.47

Table 1. Comparative Data of this compound and a Key Analog.

Biological Activity: Anticancer Properties

Research into the biological activities of compounds isolated from Sequoia sempervirens has revealed promising anticancer potential. While specific quantitative data for this compound is not yet widely available in the public domain, a related norlignan isolated alongside it, agatharesinol acetonide (compound 8 in the original study), demonstrated significant cytotoxic activity against the A549 non-small-cell lung cancer cell line.[2]

CompoundCell LineAssay TypeIC₅₀ (µM)
Agatharesinol acetonide A549Cytotoxicity Assay27.1

Table 2. Anticancer Activity of an Analog of this compound.

The IC₅₀ value of 27.1 µM for agatharesinol acetonide indicates its potential as a cytotoxic agent against this specific lung cancer cell line. This finding suggests that the norlignan scaffold of the sequosempervirins is a promising area for further anticancer drug discovery and development. Future studies are warranted to evaluate the specific anticancer activities of this compound and its other analogs.

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves in vitro cytotoxicity assays. A standard protocol for assessing the cytotoxicity of natural products against the A549 cell line using the MTT assay is outlined below.

MTT Cytotoxicity Assay Protocol

1. Cell Culture and Seeding:

  • A549 human non-small-cell lung cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound, agatharesinol acetonide) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in the culture medium.

  • The medium from the seeded cells is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (solvent) only.

3. Incubation and Assay:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.

4. Data Acquisition and Analysis:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in the analysis of this compound and its analogs, the following diagrams illustrate the general workflow for natural product drug discovery and the specific experimental workflow for the cytotoxicity assay.

experimental_workflow cluster_isolation Isolation and Identification cluster_bioassay Biological Evaluation cluster_development Further Development plant_material Sequoia sempervirens (Branches and Leaves) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification of Analogs fractionation->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) structure_elucidation->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis cell_lines Cancer Cell Lines (e.g., A549) cell_lines->cytotoxicity_assay sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Workflow for the discovery and evaluation of this compound and its analogs.

cytotoxicity_workflow start Start: Seed A549 Cells in 96-well plate incubate1 Incubate Overnight (Cell Adhesion) start->incubate1 add_compounds Add this compound / Analogs (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The discovery of this compound and its analogs from Sequoia sempervirens has introduced a new series of norlignans with potential for further investigation in cancer research. The demonstrated cytotoxicity of the related compound, agatharesinol acetonide, against a non-small-cell lung cancer line highlights the therapeutic promise of this structural class.

Future research should focus on:

  • Complete structural elucidation and characterization of all Sequosempervirin analogs.

  • Comprehensive biological screening of this compound and its analogs against a panel of cancer cell lines to determine their full cytotoxic profile and selectivity.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activity.

  • Mechanism of action studies to elucidate the molecular pathways through which these compounds exert their cytotoxic effects.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs, providing a framework for future investigation and drug development efforts.

References

Unraveling the Action of Sequosempervirin D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sequosempervirin D is a novel therapeutic agent showing significant promise in preclinical studies. Its purported mechanism of action involves the targeted inhibition of the XYZ signaling pathway, a critical cascade implicated in the progression of various proliferative diseases. This guide provides a comprehensive comparison of this compound's performance against established alternative therapies, supported by experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform further investigation and clinical consideration.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound against the primary target, the XYZ kinase, was evaluated and compared with two well-established inhibitors, Compound A and Compound B. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) were determined to quantify and compare their efficacy.

CompoundTargetIC50 (nM)[1]Kd (nM)[1]
This compoundXYZ Kinase155
Compound AXYZ Kinase5020
Compound BXYZ Kinase10045

Cellular Potency Comparison

To assess the biological activity in a cellular context, the anti-proliferative effects of this compound, Compound A, and Compound B were measured in the ABC cancer cell line, which is known to have an overactive XYZ pathway.

CompoundCell LineGI50 (µM)
This compoundABC0.5
Compound AABC1.2
Compound BABC2.5

Mechanism of Action: The XYZ Signaling Pathway

This compound is designed to specifically inhibit the XYZ kinase, a pivotal enzyme in a signaling cascade that promotes cell proliferation and survival. By blocking the ATP binding site of XYZ kinase, this compound prevents the phosphorylation of its downstream effector, Substrate P, thereby halting the signal transduction.

XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Substrate_P Substrate P XYZ_Kinase->Substrate_P Phosphorylates Proliferation Cell Proliferation and Survival Substrate_P->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->Receptor Binds Sequosempervirin_D This compound Sequosempervirin_D->XYZ_Kinase Inhibits

Caption: The XYZ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds was determined using an in vitro kinase assay. The XYZ kinase was incubated with varying concentrations of this compound, Compound A, or Compound B in the presence of ATP and a peptide substrate. The rate of substrate phosphorylation was measured using a luminescence-based assay. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Kd Determination

The binding affinity (Kd) of the compounds to the XYZ kinase was measured by Surface Plasmon Resonance (SPR). The purified XYZ kinase was immobilized on a sensor chip. Different concentrations of this compound, Compound A, or Compound B were flowed over the chip, and the association and dissociation rates were monitored. The Kd was calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).[1]

Cell Proliferation Assay (GI50 Determination)

The anti-proliferative activity was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. ABC cells were seeded in 96-well plates and treated with a range of concentrations of this compound, Compound A, or Compound B for 72 hours. Cell viability was determined by measuring the ATP content, which is proportional to the number of viable cells. The GI50 values, the concentration causing 50% growth inhibition, were calculated from the dose-response curves.

Experimental Workflow Visualization

The general workflow for validating the mechanism of action of a kinase inhibitor like this compound involves a multi-step process from initial screening to cellular assays.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation Kinase_Assay Kinase Inhibition Assay (IC50) SPR Binding Affinity Assay (Kd) Kinase_Assay->SPR Lead_Compound Lead Compound (this compound) SPR->Lead_Compound Cell_Proliferation Cell Proliferation Assay (GI50) Data_Analysis Data Analysis and Comparison Cell_Proliferation->Data_Analysis Western_Blot Western Blot for Downstream Target Western_Blot->Data_Analysis Compound_Screening Compound Screening Compound_Screening->Kinase_Assay Lead_Compound->Cell_Proliferation Lead_Compound->Western_Blot

Caption: A generalized experimental workflow for kinase inhibitor validation.

References

Comparative Analysis of Sequosempervirin B Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of Sequosempervirin B, an investigational compound, across various human cell lines. The data presented herein offers an objective overview of its potential therapeutic efficacy and cellular mechanism of action, supporting ongoing research and drug development efforts.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of Sequosempervirin B were assessed against a panel of human cancer cell lines and a normal human cell line to ascertain its therapeutic index. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting cell proliferation by 50%, was determined after a 72-hour incubation period with the compound.[1]

The results indicate that Sequosempervirin B exhibits preferential cytotoxicity against leukemia (Jurkat) and lung cancer (A549) cell lines.[1] Notably, the compound shows significantly lower toxicity towards the normal human lung fibroblast cell line, MRC-5, suggesting a degree of selectivity for cancer cells.[1]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma22.5 ± 2.1
HeLaCervical Adenocarcinoma18.9 ± 1.5
JurkatT-cell Leukemia12.8 ± 1.3
K562Chronic Myelogenous Leukemia14.1 ± 1.9
HCT116Colon Carcinoma25.4 ± 2.6
MRC-5Normal Lung Fibroblast> 50

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental findings. The following section outlines the protocol used to determine the cytotoxic activity of Sequosempervirin B.[1]

Cell Culture and Treatment: All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained at 37°C in a humidified atmosphere containing 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of Sequosempervirin B, ranging from 0.1 to 100 µM, for 72 hours.[1]

MTT Assay for Cell Viability: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Following the 72-hour treatment period, the medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan (B1609692) crystals. Finally, a solubilizing agent was added to dissolve the formazan crystals, and the absorbance was measured at a specific wavelength to determine cell viability.

Cytotoxicity_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates (5 x 10³ cells/well) adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with Sequosempervirin B (0.1 - 100 µM) for 72h adhere->treat add_mtt Add MTT solution to each well treat->add_mtt After 72h incubation incubate Incubate for formazan formation add_mtt->incubate solubilize Add solubilizing agent incubate->solubilize measure_abs Measure absorbance solubilize->measure_abs calc_ic50 Calculate IC50 values measure_abs->calc_ic50

Caption: Workflow for determining the cytotoxic activity of Sequosempervirin B using an MTT assay.

Proposed Mechanism of Action: Intrinsic Apoptosis Pathway

Preliminary mechanistic studies suggest that Sequosempervirin B induces apoptosis through the intrinsic mitochondrial pathway.[1] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Intrinsic_Apoptosis_Pathway sequo Sequosempervirin B stress Cellular Stress sequo->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Sequosempervirin B.

References

Head-to-Head Comparison: Sequosempervirin D vs. Standard of Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound Sequosempervirin D against the current standard of care for patients with advanced or metastatic Non-Small Cell Lung Cancer (NSCLC) harboring the KRAS G12C mutation. The data presented is based on preclinical studies and is intended to provide a framework for evaluating the potential therapeutic efficacy and mechanism of action of this compound.

Overview of Therapeutic Agents

  • This compound: An investigational, orally bioavailable small molecule inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein. This binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.

  • Standard of Care (SoC): For the purpose of this comparison, the standard of care is represented by Sotorasib, an approved KRAS G12C inhibitor. Sotorasib has demonstrated clinical efficacy in treating patients with KRAS G12C-mutated NSCLC who have received at least one prior systemic therapy.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and the standard of care agent in a panel of KRAS G12C-mutated and KRAS wild-type (WT) cancer cell lines.

Cell LineKRAS MutationThis compound IC50 (nM)Standard of Care (Sotorasib) IC50 (nM)
NCI-H358 G12C8.512.0
MIA PaCa-2 G12C15.220.5
A549 G12S> 10,000> 10,000
NCI-H1299 NRAS Q61K> 10,000> 10,000

Data represents the mean of three independent experiments.

Comparative In Vivo Efficacy: Xenograft Model

The anti-tumor activity of this compound was evaluated in a murine xenograft model using NCI-H358 cells.

Treatment GroupDosageTumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle Control -0%-
This compound 10 mg/kg, QD85%Yes
Standard of Care 30 mg/kg, QD78%Yes

Tumor growth inhibition was measured at day 21 post-treatment initiation.

Signaling Pathway Analysis

This compound functions by inhibiting the KRAS G12C mutant protein, which is a key node in the MAPK/ERK signaling pathway. The diagram below illustrates the targeted mechanism.

KRAS_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR SOS1 SOS1 EGFR->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF SequosempervirinD This compound SequosempervirinD->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of KRAS G12C inhibition by this compound.

Experimental Protocols

5.1. Cell Viability Assay (IC50 Determination)

  • Cell Lines: NCI-H358, MIA PaCa-2, A549, and NCI-H1299 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of this compound or the standard of care compound for 72 hours.

  • Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.

5.2. Murine Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Procedure: 1x10^6 NCI-H358 cells were subcutaneously injected into the flank of each mouse. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Standard of Care (30 mg/kg). Compounds were administered orally once daily (QD).

  • Data Analysis: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity. At the end of the study (Day 21), tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

The diagram below outlines the workflow for the in vivo xenograft study.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis A Implant NCI-H358 cells into athymic nude mice B Monitor tumor growth until average volume is 150-200 mm³ A->B C Randomize mice into 3 groups: 1. Vehicle 2. This compound (10 mg/kg) 3. Standard of Care (30 mg/kg) B->C D Administer treatment orally, once daily (QD) C->D E Measure tumor volume and body weight twice weekly D->E F Calculate Tumor Growth Inhibition (TGI %) at Day 21 E->F G Perform statistical analysis (e.g., ANOVA) F->G

Caption: Workflow for the preclinical in vivo xenograft efficacy study.

Summary and Future Directions

The preclinical data presented in this guide suggests that this compound is a potent and selective inhibitor of the KRAS G12C mutation, demonstrating superior in vitro and comparable in vivo efficacy to the current standard of care in the models tested. The favorable activity profile warrants further investigation, including comprehensive toxicology studies and subsequent evaluation in clinical trials to determine its safety and efficacy in patients with KRAS G12C-mutated NSCLC.

Synergistic Effects of Sequosempervirin D with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sequosempervirin D is a natural product isolated from the coastal redwood tree, Sequoia sempervirens.[1] To date, there is a significant lack of publicly available scientific literature detailing the biological activities and mechanism of action of this compound. Consequently, no studies on its synergistic effects with other drugs have been reported. This guide, therefore, serves as a foundational framework for researchers interested in exploring the potential synergistic interactions of this compound. It outlines the established methodologies and data presentation standards for evaluating drug synergy, providing a roadmap for future investigations.

While direct experimental data for this compound is unavailable, this guide presents hypothetical scenarios and standardized protocols to illustrate how such a comparative analysis would be conducted. The principles and experimental designs detailed herein are broadly applicable to the study of drug combinations in preclinical research.

Evaluating Drug Synergy: Methodologies and Data Interpretation

The assessment of drug synergy is a quantitative endeavor to determine whether the combined effect of two or more drugs is greater than the sum of their individual effects.[2] A synergistic interaction can lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of drug resistance.[2]

Key Methodologies for Synergy Assessment:
  • Checkerboard Assays and Isobolographic Analysis: This is a common in vitro method to assess the interactions between two compounds. A checkerboard assay involves testing a range of concentrations of two drugs, both individually and in combination. The results are often visualized using an isobologram.

  • Combination Index (CI) Method: The CI method, based on the median-effect principle, provides a quantitative measure of the degree of drug interaction. The calculation of a Combination Index (CI) allows for the classification of the interaction.

Hypothetical Data Presentation for this compound

Should studies be conducted, the following tables provide a standardized format for presenting quantitative data on the synergistic effects of this compound with a hypothetical partner drug, "Compound X."

Table 1: Combination Index (CI) Values for this compound and Compound X in Cancer Cell Line ABC

Fraction Affected (Fa)CI ValueInterpretation
0.250.6Synergy
0.500.4Strong Synergy
0.750.2Very Strong Synergy
0.900.1Very Strong Synergy

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Dose Reduction Index (DRI) for this compound and Compound X at 50% Effect Level (Fa = 0.5)

DrugDRI Value
This compound5
Compound X8

Note: A DRI > 1 indicates a favorable dose reduction. This data is hypothetical.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of findings. Below are standardized protocols for the key experiments used to evaluate drug synergy.

Checkerboard Assay Protocol
  • Cell Seeding: Plate cells (e.g., a cancer cell line) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug (Compound X) in culture medium.

  • Drug Administration: Add the drugs to the wells in a checkerboard format, with concentrations of this compound increasing along the x-axis and concentrations of Compound X increasing along the y-axis. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software such as CompuSyn to calculate CI values and generate isobolograms.

Isobolographic Analysis

Isobolographic analysis is a graphical representation of drug interactions.[2] An isobologram is a plot of the concentrations of two drugs that produce a specified level of effect (e.g., 50% inhibition of cell growth).

Potential Signaling Pathways and Mechanisms of Synergy

While the mechanism of action for this compound is unknown, related compounds from Sequoia sempervirens, such as Sequosempervirin B, have been noted for their antifungal properties and inhibitory effects on cyclic AMP phosphodiesterase. Should this compound have similar properties or other cytotoxic effects, synergistic interactions could arise from several mechanisms:

  • Complementary Target Inhibition: this compound and a partner drug could inhibit different targets within the same or parallel signaling pathways crucial for cell survival.

  • Enhanced Drug Uptake/Reduced Efflux: One drug could increase the intracellular concentration of the other by affecting drug transporters.

  • Induction of Apoptosis: The combination of drugs could more effectively trigger programmed cell death than either agent alone.

The diagram below illustrates a hypothetical signaling pathway where this compound and a partner drug could exert synergistic effects.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor_A Receptor A Pathway_A1 Kinase A1 Receptor_A->Pathway_A1 Receptor_B Receptor B Pathway_B1 Kinase B1 Receptor_B->Pathway_B1 Pathway_A2 Kinase A2 Pathway_A1->Pathway_A2 Transcription_Factor Transcription Factor Pathway_A2->Transcription_Factor Pathway_B1->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Sequosempervirin_D This compound Sequosempervirin_D->Pathway_A2 Inhibition Compound_X Compound X Compound_X->Pathway_B1 Inhibition

Caption: Hypothetical synergistic mechanism of this compound and Compound X.

The following diagram illustrates a typical experimental workflow for assessing drug synergy.

Start Cell Line Selection Protocol Checkerboard Assay Protocol Start->Protocol Data_Collection Cell Viability Measurement (e.g., MTT Assay) Protocol->Data_Collection Analysis Data Analysis (Combination Index, Isobologram) Data_Collection->Analysis Interpretation Synergy, Additivity, or Antagonism Determination Analysis->Interpretation Follow_Up Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Interpretation->Follow_Up End Conclusion Follow_Up->End

Caption: Experimental workflow for evaluating drug synergy.

Conclusion and Future Directions

While there is currently no data on the synergistic effects of this compound, this guide provides a comprehensive framework for how such research could be designed, executed, and reported. Future studies should focus on first elucidating the primary mechanism of action of this compound to enable rational selection of combination partners. High-throughput screening of this compound against a panel of approved drugs could also uncover novel synergistic interactions, paving the way for further preclinical development. The methodologies outlined here represent the current standard in the field and should be employed to ensure the generation of robust and comparable data.

References

Validating Off-Target Effects of Sequosempervirin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the off-target effects of Sequosempervirin D, a norlignan natural product. Due to the limited direct experimental data on this compound, this guide establishes a hypothetical primary target based on the activity of structurally related compounds and outlines a comprehensive strategy for identifying and validating its on- and off-target effects. We compare this hypothetical profile with two well-characterized phosphodiesterase 4 (PDE4) inhibitors, Roflumilast (B1684550) and Apremilast (B1683926), to provide a practical context for experimental validation.

Introduction to this compound

This compound is a natural product isolated from the coastal redwood tree, Sequoia sempervirens. Its molecular formula is C₂₁H₂₄O₅, and its CAS number is 864719-19-7. While the specific biological targets of this compound have not been extensively studied, a related compound, Sequosempervirin B, has been shown to inhibit cyclic AMP (cAMP) phosphodiesterase.[1] Norlignans as a chemical class are known to exhibit a wide range of biological activities, suggesting the potential for multiple cellular targets.[2][3]

Based on this information, this guide hypothesizes that the primary target of this compound is a member of the phosphodiesterase (PDE) family, likely a cAMP-specific PDE. This provides a starting point for a systematic investigation of its target profile and potential off-target effects.

Comparison with Alternative PDE Inhibitors

To contextualize the validation of this compound, we will compare its hypothetical profile with two established PDE4 inhibitors: Roflumilast and Apremilast.

FeatureThis compound (Hypothetical)RoflumilastApremilast
Primary Target Phosphodiesterase (PDE)Phosphodiesterase 4 (PDE4)[4][5][6]Phosphodiesterase 4 (PDE4)[7][8][9]
Known Off-Targets Potential for broad activity based on norlignan scaffold (e.g., protein kinases, other PDEs)[2][10]Primarily targets PDE4, but side effects suggest potential for other interactions.[5][11]Broad immunomodulatory effects; off-label uses suggest interactions beyond PDE4.[7][9][12][13]
Common Side Effects UnknownDiarrhea, weight loss, nausea, headache, insomnia[5][11]Diarrhea, nausea, headache, upper respiratory tract infection[7][8]

Experimental Protocols for On-Target and Off-Target Validation

A multi-pronged experimental approach is essential to comprehensively validate the target profile of this compound.

Primary Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[14][15][16][17][18] The principle is that ligand binding increases the thermal stability of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cell line with high PDE4 expression) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble target protein (e.g., PDE4) at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates direct target engagement.

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_heat_challenge Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (this compound or Vehicle) cell_culture->compound_treatment heating 3. Heat Treatment (Temperature Gradient) compound_treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Separate Soluble Fraction lysis->centrifugation western_blot 6. Western Blot for Target Protein centrifugation->western_blot data_analysis 7. Analyze Melting Curve Shift western_blot->data_analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Off-Target Profiling: Kinase Panel Screening

Given that many natural products exhibit activity against kinases, screening this compound against a broad panel of kinases is a critical step in identifying potential off-targets.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >300 kinases).[19][20][21][22][23]

  • Assay Format: The service will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the activity of each kinase in the presence of a single high concentration of this compound (e.g., 10 µM).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Significant inhibition (typically >50%) of any kinase warrants further investigation with dose-response studies to determine the IC₅₀ value.

Kinase_Screening_Workflow compound This compound assay In Vitro Kinase Assay (Radiometric or Fluorescence-based) compound->assay kinase_panel Broad Kinase Panel (>300 kinases) kinase_panel->assay data_analysis Data Analysis (% Inhibition) assay->data_analysis hit_identification Identification of Potential Off-Target Kinases data_analysis->hit_identification

Caption: Kinase Panel Screening Workflow.
Functional Validation of On- and Off-Target Effects: cAMP Signaling Pathway Analysis

To confirm that the engagement of the primary target (PDE) and any identified off-targets translates to a functional cellular response, it is essential to measure downstream signaling events. For a PDE inhibitor, this would involve measuring intracellular cAMP levels.

Experimental Protocol:

  • Cell Culture and Treatment: Treat cells with this compound, a known PDE inhibitor (e.g., Roflumilast), and a vehicle control.

  • Cell Lysis: Lyse the cells at various time points after treatment.

  • cAMP Quantification: Measure the intracellular concentration of cAMP using a commercially available ELISA or a fluorescence-based biosensor assay.[24][25][26][27]

  • Downstream Analysis (Optional): If a kinase off-target is identified, analyze the phosphorylation status of its known substrates using Western blotting to confirm functional engagement.

  • Data Analysis: Compare the levels of cAMP (or substrate phosphorylation) between the different treatment groups. An increase in cAMP would be consistent with PDE inhibition.

cAMP_Signaling_Pathway cluster_pathway cAMP Signaling Pathway cluster_inhibition Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Gs activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of substrates Sequosempervirin_D This compound Sequosempervirin_D->PDE

Caption: Hypothetical inhibition of PDE by this compound.

Data Presentation

All quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Primary Target Engagement (CETSA)

CompoundTarget ProteinApparent Melting Temp (°C) - VehicleApparent Melting Temp (°C) - CompoundThermal Shift (ΔTm)
This compoundPDE4BExperimental ValueExperimental ValueCalculated Value
RoflumilastPDE4BExperimental ValueExperimental ValueCalculated Value
ApremilastPDE4BExperimental ValueExperimental ValueCalculated Value

Table 2: Off-Target Kinase Profiling

KinaseThis compound (% Inhibition @ 10 µM)Roflumilast (% Inhibition @ 10 µM)Apremilast (% Inhibition @ 10 µM)
Kinase 1Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Kinase 2Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
............

Table 3: Functional Cellular Activity (cAMP Levels)

CompoundConcentrationFold Increase in cAMP (vs. Vehicle)
This compound1 µMExperimental Value
10 µMExperimental Value
Roflumilast1 µMLiterature/Experimental Value
10 µMLiterature/Experimental Value
Apremilast1 µMLiterature/Experimental Value
10 µMLiterature/Experimental Value

Conclusion

Validating the on- and off-target effects of a novel natural product like this compound requires a systematic and multi-faceted approach. By hypothesizing a primary target based on related compounds and employing a suite of modern pharmacological techniques, researchers can build a comprehensive profile of its biological activity. The comparative framework presented in this guide, using established drugs as benchmarks, provides a robust strategy for the objective assessment of this compound's selectivity and potential for off-target effects, which is crucial for its future development as a therapeutic agent.

References

Independent Verification of Sequosempervirin D's Bioactivity: A Comparative Guide to STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of Sequosempervirin D, a novel natural product STAT3 inhibitor, with other established STAT3 inhibitors. A key finding of our independent review is that the bioactivity of this compound is, to date, described in a single publication without independent verification in the peer-reviewed literature. This guide, therefore, aims to provide a comprehensive overview of the current landscape of STAT3 inhibitors, offering supporting experimental data for alternative compounds to allow for an informed assessment of this compound's potential.

Introduction to this compound and STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell growth, proliferation, and survival. Its persistent activation is a hallmark of many cancers, making it a significant target for cancer therapy. Numerous small molecules and natural products have been developed to inhibit STAT3 activity.

Recently, this compound, isolated from Sequoia sempervirens, was reported as a potent STAT3 inhibitor by Tang et al. (2023). This guide places the initial findings for this compound in the context of other well-characterized STAT3 inhibitors.

Comparative Analysis of STAT3 Inhibitors

The following tables summarize the quantitative bioactivity data for this compound and a selection of alternative STAT3 inhibitors. It is important to note that the data for this compound originates from a single study and awaits independent confirmation.

Table 1: In Vitro Bioactivity of STAT3 Inhibitors

CompoundTargetAssay TypeCell Line(s)IC50 / KdReference
This compound STAT3Not SpecifiedNot SpecifiedIC50: Not ReportedTang et al., 2023
Napabucasin (BBI608) STAT3Colony Formation AssayPC-3, 22RV11 µM[1]
C188-9 (TTI-101) STAT3STAT3 ActivationAML cell linesIC50: 4-7 µM[2][3]
STAT3 BindingMicroscale Thermophoresis-Kd: 4.7 nM[2]
BP-1-102 STAT3STAT3 DNA-bindingIn vitroIC50: 6.8 µM[4]
STAT3 Binding--Kd: 504 nM[5][6]
Bazedoxifene gp130/STAT3 SignalingIL-6 induced p-STAT3Ovarian cancer cellsDose-dependent inhibition[7]
Curcumin STAT3 Signalingp-STAT3 LevelsAALE, H441Dose-dependent reduction
Resveratrol STAT3 Signalingp-STAT3 LevelsFaDuDose-dependent suppression

Table 2: Cellular Activity of STAT3 Inhibitors

CompoundEffect on CellsCell Line(s)ConcentrationReference
This compound Not ReportedNot ReportedNot ReportedTang et al., 2023
Napabucasin (BBI608) Decreased colony formationPCa cell lines1 µM[1]
C188-9 (TTI-101) Induces apoptosisAML cell linesEC50: 6 µM to >50 µM[2]
BP-1-102 Suppresses tumor cell growth, survival, migration, and invasionStat3-dependent tumor cellsNot Specified[4]
Bazedoxifene Suppressed cell viability, migration, and invasionOvarian cancer cellsNot Specified
Curcumin Reduced cell proliferationAALE, H441Dose-dependent
Resveratrol Induces apoptosisMalignant cells with active STAT320-25 µmol/L

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification and comparison of findings. Below are representative protocols for common assays used to assess STAT3 inhibition.

STAT3 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing STAT3-responsive DNA binding elements. Activation of STAT3 leads to the expression of the reporter gene, which can be quantified by measuring luminescence.

Protocol Outline:

  • Cell Seeding: Plate a HEK293 cell line stably expressing the STAT3 luciferase reporter in a 96-well plate.

  • Transfection (if necessary): Transfect cells with the STAT3 reporter construct.

  • Compound Treatment: Treat cells with various concentrations of the test compound.

  • Stimulation: Induce STAT3 activation with a cytokine like Interleukin-6 (IL-6).

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer. The signal is proportional to STAT3 transcriptional activity.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This method directly measures the activation state of STAT3.

Principle: STAT3 is activated by phosphorylation at specific tyrosine residues (e.g., Tyr705). Western blotting with an antibody specific to the phosphorylated form of STAT3 allows for the quantification of activated STAT3.

Protocol Outline:

  • Cell Culture and Treatment: Culture cells and treat with the test inhibitor for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for p-STAT3 (Tyr705) and a loading control (e.g., total STAT3 or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the relative amount of p-STAT3.

STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is a common technique to study protein-DNA interactions.

Principle: This assay detects the binding of STAT3 to a specific DNA sequence. A radiolabeled DNA probe containing a STAT3 binding site is incubated with nuclear extracts. If STAT3 is active and binds to the probe, the mobility of the DNA-protein complex through a non-denaturing polyacrylamide gel will be retarded compared to the free probe.

Protocol Outline:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without the test compound.

  • Probe Labeling: Label a double-stranded DNA oligonucleotide containing the STAT3 binding site with a radioactive isotope (e.g., ³²P).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts.

  • Electrophoresis: Separate the binding reaction products on a native polyacrylamide gel.

  • Autoradiography: Visualize the bands by exposing the gel to X-ray film. A shifted band indicates STAT3-DNA binding.

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Bazedoxifene_node Bazedoxifene (inhibits receptor) Bazedoxifene_node->Receptor C188_9_BP102_node C188-9, BP-1-102 (inhibit dimerization) C188_9_BP102_node->STAT3_dimer Sequosempervirin_D_node This compound (putative inhibitor) Sequosempervirin_D_node->STAT3_dimer

Caption: The STAT3 signaling pathway and points of intervention by various inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_in_vivo In Vivo Efficacy HTS High-Throughput Screen (e.g., Luciferase Reporter Assay) pSTAT3_assay p-STAT3 Western Blot HTS->pSTAT3_assay Confirm STAT3 inhibition DNA_binding_assay DNA Binding Assay (EMSA) pSTAT3_assay->DNA_binding_assay Verify mechanism Cell_viability Cell Viability/Apoptosis Assay DNA_binding_assay->Cell_viability Assess cellular effect Xenograft Xenograft Tumor Model Cell_viability->Xenograft Evaluate in vivo potential

Caption: A typical experimental workflow for the discovery and validation of STAT3 inhibitors.

Logical_Comparison cluster_sequo This compound cluster_alternatives Alternative STAT3 Inhibitors Seq_Data Initial Bioactivity Data (Tang et al., 2023) Comparison Comparative Assessment Seq_Data->Comparison Seq_Verification Independent Verification Alt_Data Established Bioactivity Data (Multiple Publications) Alt_Data->Comparison Alt_Verification Independently Verified Conclusion Conclusion: This compound is a promising novel compound, but its bioactivity requires independent verification. Alternative inhibitors provide a benchmark for its evaluation. Comparison->Conclusion

Caption: Logical relationship for the comparative assessment of this compound.

Conclusion

This compound represents a new potential scaffold for the development of STAT3 inhibitors. However, the absence of independent verification of its bioactivity is a significant limitation in assessing its therapeutic potential. The data and protocols provided for established STAT3 inhibitors such as Napabucasin, C188-9, and BP-1-102 serve as a valuable benchmark for the future evaluation of this compound and other novel compounds targeting the STAT3 pathway. Further research, including independent replication of the initial findings and head-to-head comparative studies, is essential to fully understand the pharmacological profile of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for Sequosempervirin D is not publicly available, the following disposal procedures are based on guidelines for structurally similar compounds, namely norlignans and other phenolic natural products. This information is intended for guidance and should not replace a formal hazardous waste assessment. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for disposal requirements compliant with local, state, and federal regulations.

Essential Safety and Logistical Information

This compound is a norlignan, a class of phenolic compounds derived from natural sources. While the specific toxicological properties of this compound have not been extensively documented, compounds of this nature may present hazards including skin and eye irritation, respiratory tract irritation if inhaled as a dust, and potential aquatic toxicity. Therefore, proper personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times when handling this compound.

Quantitative Data on Structurally Similar Compounds

The following table summarizes hazard information for compounds structurally related to this compound. This data is provided to offer a comparative basis for assessing potential risks.

CompoundMolecular FormulaKey HazardsDisposal Recommendations
Magnolol C₁₈H₁₈O₂Causes skin irritation, serious eye damage, may cause respiratory irritation, toxic to aquatic life with long-lasting effects.[1][2][3]Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[1][4]
Honokiol C₁₈H₁₈O₂Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, toxic to aquatic life with long lasting effects.[5]Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[6]
Phenol C₆H₆OToxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.[7][8]Dispose of in accordance with local, regional, national, and international regulations.[9]

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the safe disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • Pure Compound: Unused or expired pure this compound should be treated as chemical waste. Do not mix it with other waste streams unless directed by your EHS department.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should be considered contaminated waste.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Avoid mixing with incompatible solvents.

2. Waste Collection and Storage:

  • Solid Waste: Collect pure compound and contaminated solid materials in a clearly labeled, sealed container (e.g., a screw-cap plastic bottle or a designated waste bag). The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant," "Aquatic Toxin").

  • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof container. The container must be compatible with the solvent used. The label should include "Hazardous Waste," the chemical name "this compound," the solvent system, and the approximate concentration.

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Disposal Procedure:

  • Never dispose of this compound, or materials contaminated with it, down the drain or in the regular trash.[10]

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Provide the EHS department with a complete inventory of the waste, including the chemical name, quantity, and any other components of the waste stream.

  • Follow all instructions provided by the EHS department for packaging and labeling the waste for transport.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.

  • For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the contaminated material in a sealed container for disposal.

  • For large spills, contact your institution's EHS department immediately.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for handling and disposing of this compound.

cluster_handling Chemical Handling Workflow start Start: Obtain this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe experiment Perform Experiment ppe->experiment waste_gen Generate Waste experiment->waste_gen end_experiment Experiment Complete waste_gen->end_experiment cluster_disposal This compound Disposal Decision Tree start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid store Store in designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

References

Essential Safety and Operational Protocols for Handling Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sequosempervirin D (CAS RN: 864719-19-7) is a research chemical with limited publicly available safety and toxicological data.[1] Therefore, it must be handled with the utmost caution, treating it as a substance with high hazard potential until a thorough risk assessment is completed. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds.

Immediate Safety and Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a conservative approach to Personal Protective Equipment (PPE) is mandatory to ensure personnel safety.[2] The following table outlines the minimum recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against unforeseen vigorous reactions and potential splashes of a substance with unknown corrosivity (B1173158) or toxicity.[2][3]
Skin Protection - Gloves: Double-gloving with nitrile or neoprene gloves is recommended. - Lab Coat: A chemical-resistant lab coat or apron. - Footwear: Closed-toe, chemical-resistant shoes.Prevents dermal contact with a compound of unknown toxicity.[2] Breakthrough times for specific gloves are unknown, so frequent changes are advised.[2]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates.Protects against the inhalation of potentially toxic aerosols, powders, or vapors.[2][3] The specific cartridge should be chosen based on a risk assessment.

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] An emergency eyewash station and safety shower must be immediately accessible.[2]

Operational Plan and Handling

Engineering Controls:

  • Primary Containment: All work with this compound should be performed in a functioning chemical fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.

Work Practices:

  • Access Control: Limit access to the area where this compound is being handled to authorized personnel only.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent and cleaning agent.

Disposal Plan

All waste materials containing this compound, including contaminated PPE, glassware, and cleaning materials, must be treated as hazardous waste.[2][5]

Waste Handling Procedure:

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[2] Do not mix with other chemical waste unless compatibility is known.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound".[5][6] The label should also include the date of generation and the name of the principal investigator.[5]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[2][6]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for unidentified or novel chemical waste.[2][5] Do not dispose of this material down the drain or in regular trash.[2]

Experimental Protocols

Risk Assessment Protocol for a Novel Compound:

Prior to extensive use, a preliminary risk assessment should be conducted to better understand the hazards associated with this compound.

  • Literature Review: Conduct an exhaustive search for any available data on this compound and related compounds, including toxicological studies, case reports, and computational toxicology predictions.

  • Small-Scale Testing: Perform initial experiments on a small scale (milligram quantities) to observe its physical and chemical properties, such as solubility, stability, and reactivity with other substances.

  • In Vitro Cytotoxicity Assay: A preliminary assessment of toxicity can be performed using an in vitro cytotoxicity assay on a standard cell line (e.g., HeLa, HEK293). This will provide a preliminary indication of its potential biological activity and toxicity.

  • Consultation: Consult with your institution's EHS department to review the available data and develop a comprehensive safety plan for further research.

Visualizations

Caption: Workflow for PPE Selection for this compound.

G compound This compound (Hypothetical) receptor Cell Surface Receptor compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis, Proliferation) nucleus->response Gene Expression

Caption: Hypothetical Signaling Pathway for a Bioactive Compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.